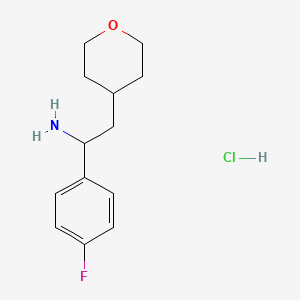

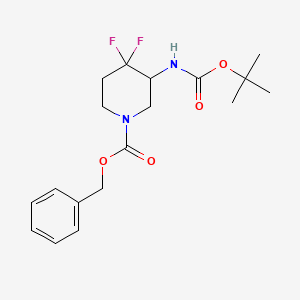

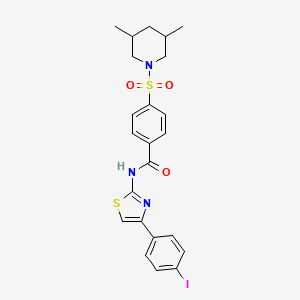

![molecular formula C18H22N2O3S B2897168 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide CAS No. 2097914-61-7](/img/structure/B2897168.png)

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide, also known as THP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. THP is a synthetic compound that is structurally similar to opioids, but it does not produce the same addictive effects.

Scientific Research Applications

Coordination Chemistry and Metal Complex Synthesis

- A study focused on the synthesis and characterization of a new Schiff base containing sulfur, nitrogen, and oxygen atoms derived from ethanebis(thioamide) and its metal complexes with copper(II), cobalt(II), and rhodium(III). The compounds were characterized using various techniques, indicating that the copper and cobalt complexes likely adopt octahedral geometry, while the rhodium complex is also octahedral. These findings highlight the potential for creating complex structures with specific geometric configurations, which can be essential in catalysis and material science (Shamkhy, Al-Karkhi, & Al-Mulla, 2013).

Anticancer Activity

- Research into hydroxyl-containing benzo[b]thiophene analogs suggests these compounds possess selective antiproliferative activity against cancer cells. The study indicates that the hydroxyl group's presence is crucial for anticancer activity, highlighting the importance of functional groups in designing therapeutic agents (Haridevamuthu et al., 2023).

Asymmetric Catalysis

- The asymmetric hydrogenation of alpha-hydroxy aromatic ketones, catalyzed by a specific complex, affords high enantioselectivity, showcasing the compound's utility in producing chiral molecules, which are vital in pharmaceutical synthesis (Ohkuma et al., 2007).

Fluorescent Dye Synthesis

- A study on the synthesis of derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, which exhibit large Stokes shifts and pronounced green fluorescence, reveals potential applications in creating fluorescent dyes for imaging and analytical purposes (Rihn et al., 2012).

DNA Interaction Studies

- Novel Schiff base ligands derived from 2,6-diaminopyridine and their metal complexes were synthesized and characterized. Their DNA binding properties were investigated, showing that these compounds have potential applications in drug design and molecular biology (Kurt et al., 2020).

Mechanism of Action

Target of Action

Similar compounds such as chalcones have shown promising antidiabetic activity through the modulation of various molecular targets .

Biochemical Pathways

Related compounds have been found to modulate cation channels involved in various cellular and sensory signaling pathways .

Pharmacokinetics

Similar compounds such as chalcones have shown good pharmacokinetic properties as assessed by admet .

Result of Action

Based on its structural similarity to other compounds, it may have potential therapeutic effects, such as antidiabetic activity .

properties

IUPAC Name |

N'-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-18(23,11-15-8-10-24-12-15)13-20-17(22)16(21)19-9-7-14-5-3-2-4-6-14/h2-6,8,10,12,23H,7,9,11,13H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHONZWMJHIWNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNC(=O)C(=O)NCCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2897089.png)

![1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897098.png)

![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)